Diethyl (2,2-dimethoxyethyl)phosphonate

Description

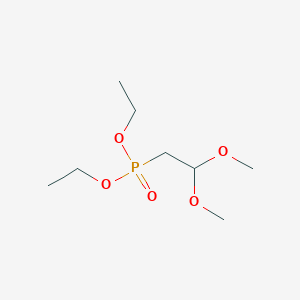

Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphoryl-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5P/c1-5-12-14(9,13-6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMORGWRBGODJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390625 | |

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17053-13-3 | |

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2,2 Dimethoxyethyl Phosphonate

Established Synthetic Routes and Mechanistic Pathways

The cornerstone of Diethyl (2,2-dimethoxyethyl)phosphonate synthesis lies in the venerable Michaelis-Arbuzov reaction, a powerful and widely utilized method for forming carbon-phosphorus bonds.

The Michaelis-Arbuzov Reaction in this compound Synthesis

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is the most common method for synthesizing phosphonates. wikipedia.orgnih.gov In the context of this compound, this reaction involves the treatment of triethyl phosphite (B83602) with 2-bromo-1,1-dimethoxyethane. The reaction proceeds to give a high yield of the desired product. For the closely related analogue, Diethyl (2,2-diethoxyethyl)phosphonate, a yield of 91% has been reported using bromoacetaldehyde (B98955) diethyl acetal (B89532) and triethyl phosphite. chemicalbook.comleyan.comguidechem.com

The general reaction can be represented as follows:

P(OCH₂CH₃)₃ + BrCH₂(OCH₃)₂ → (CH₃CH₂O)₂P(O)CH₂(OCH₃)₂ + CH₃CH₂Br

Triethyl phosphite + 2-Bromo-1,1-dimethoxyethane → this compound + Ethyl bromide

This reaction is typically carried out by heating the reactants, often without a solvent. The ethyl bromide byproduct is volatile and can be removed by distillation, which helps to drive the reaction to completion.

Mechanistic Elucidation of Key Steps in the Michaelis-Arbuzov Pathway

The mechanism of the Michaelis-Arbuzov reaction is a two-step process. wikipedia.orgjk-sci.com

Nucleophilic Attack: The first step involves the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon atom of 2-bromo-1,1-dimethoxyethane. This results in the displacement of the bromide ion and the formation of a triethoxy(2,2-dimethoxyethyl)phosphonium bromide intermediate. wikipedia.org

Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) intermediate in an SN2 reaction. wikipedia.orgjk-sci.com This results in the formation of the final product, this compound, and ethyl bromide.

Alternative and Emerging Synthetic Strategies for this compound

While the Michaelis-Arbuzov reaction is a robust method, research is ongoing to develop more environmentally friendly and efficient synthetic routes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of phosphonates to minimize waste and energy consumption. rsc.orgsciencedaily.comaithor.comchemeurope.com For the Michaelis-Arbuzov reaction, several green modifications have been explored, which could potentially be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Michaelis-Arbuzov reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions. rsc.orgresearchgate.net This method offers a more energy-efficient alternative to conventional heating.

Solvent-Free Conditions: Performing the reaction without a solvent reduces waste and simplifies the purification process. The Michaelis-Arbuzov reaction is often amenable to solvent-free conditions, particularly when one of the reactants is a liquid. rsc.org

Catalyst-Free Synthesis: The traditional Michaelis-Arbuzov reaction is often carried out without a catalyst, relying on thermal energy. However, research into milder, catalyst-driven processes is an active area. An alcohol-based version of the Michaelis-Arbuzov reaction has been developed, which uses a catalytic amount of n-Bu₄NI and can be more environmentally benign. rsc.org

A comparative table of conventional versus potential green synthesis approaches is presented below.

| Feature | Conventional Michaelis-Arbuzov | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Solvent | Often neat or high-boiling solvents | Solvent-free or green solvents (e.g., water) |

| Reaction Time | Several hours | Minutes to a few hours |

| Catalyst | Often none (thermal) | Lewis acids, phase-transfer catalysts (in some variations) |

| Waste | Solvent waste, potential byproducts | Minimized solvent waste |

Chemo-enzymatic and Biocatalytic Considerations

The fields of chemo-enzymatic and biocatalytic synthesis offer promising avenues for the production of organophosphorus compounds with high selectivity and under mild conditions. acs.orgnih.gov While specific enzymatic routes to this compound have not been extensively reported, the broader field of phosphonate (B1237965) biosynthesis and enzymatic transformations provides a foundation for future research.

Enzymes such as phosphonatases and C-P lyases are involved in the metabolism of natural phosphonates. nih.govfrontiersin.org The enzymatic synthesis of phosphonoacetaldehyde, a related compound, has been demonstrated using a cascade of enzymes including PEP mutase and phosphonopyruvate (B1221233) decarboxylase. nih.gov These biocatalytic systems could potentially be engineered or adapted for the synthesis of more complex phosphonates like this compound, although this remains a challenging area of research.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions for the synthesis of this compound via the Michaelis-Arbuzov reaction is crucial for maximizing yield and purity. Key parameters that can be adjusted include:

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 120-160°C, to facilitate the dealkylation step. wikipedia.org

Reaction Time: The duration of the reaction can vary depending on the reactivity of the halide and the temperature. Monitoring the reaction progress by techniques such as TLC or NMR can help determine the optimal time.

Reactant Stoichiometry: Using a slight excess of the triethyl phosphite can help to ensure complete conversion of the alkyl halide.

Removal of Byproducts: As the reaction is an equilibrium, the removal of the volatile ethyl bromide byproduct can significantly improve the yield by shifting the equilibrium towards the product side. wikipedia.org

A study on the synthesis of a similar compound, diethyl ethylphosphonate, highlighted the benefits of maintaining the reaction temperature above the boiling point of triethyl phosphite and adding it slowly to a pre-heated heel of the product to control the exothermic reaction. researchgate.net Such strategies could be adapted to optimize the synthesis of this compound.

Below is a table summarizing key parameters and their potential impact on the synthesis.

| Parameter | Effect on Reaction | Typical Conditions/Considerations |

| Temperature | Increases reaction rate but can also lead to side reactions. | 120-160°C |

| Reactant Ratio | An excess of triethyl phosphite can drive the reaction to completion. | 1:1 to 1:1.2 (Alkyl halide : Triethyl phosphite) |

| Solvent | Can influence reaction rate and aid in temperature control. | Often performed neat (solvent-free). |

| Byproduct Removal | Shifts equilibrium to favor product formation. | Distillation of the volatile alkyl halide byproduct. |

Further research focusing on the specific optimization of these parameters for this compound would be beneficial for developing a more efficient and selective synthesis.

Influence of Catalyst Systems and Reaction Media

The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an alkyl halide, in this case, 2-bromo-1,1-dimethoxyethane. organic-chemistry.orgwikipedia.org While the classical approach involves the thermal, uncatalyzed reaction of the neat reagents, contemporary studies have demonstrated that the choice of catalyst and solvent can profoundly impact reaction efficiency, yield, and conditions. wikipedia.orgresearchgate.netresearchgate.net

The traditional thermal method requires high temperatures, often in the range of 120–160 °C. wikipedia.org This energy-intensive approach, while effective, can be unsuitable for sensitive substrates. To mitigate these harsh conditions, various catalyst systems have been investigated. Lewis acids, such as zinc bromide (ZnBr₂), indium(III) bromide (InBr₃), and zinc iodide (ZnI₂), have emerged as effective catalysts, enabling the reaction to proceed at significantly lower temperatures, including ambient temperature. nih.govorganic-chemistry.orgacs.org The use of a Lewis acid catalyst not only enhances the reaction rate but can also alter the mechanistic pathway from a bimolecular nucleophilic substitution (Sₙ2) to a unimolecular (Sₙ1) process, particularly with substrates that can form stable carbocation intermediates. organic-chemistry.orgnih.gov

The reaction medium also plays a crucial role. The Michaelis-Arbuzov reaction is frequently conducted under solvent-free ("neat") conditions. researchgate.net This approach offers high atom economy, simplifies product isolation, and reduces solvent waste, making it an attractive option for industrial applications. unh.edu When solvents are employed, their polarity and nature can influence the reaction kinetics and work-up procedures. Solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) are commonly used, particularly in catalyst-mediated processes. acs.org

Recent innovations have also explored alternative, greener approaches. One such method is the alcohol-based Michaelis-Arbuzov reaction, which utilizes an alcohol instead of an alkyl halide, catalyzed by reagents like tetrabutylammonium (B224687) iodide (n-Bu₄NI). nih.govrsc.org This variation avoids the use of potentially hazardous alkylating agents.

| Catalyst System | Typical Reaction Conditions | Key Advantages | Relevant Findings |

|---|---|---|---|

| None (Thermal) | Neat, 120-160 °C | Simple, no catalyst contamination | Standard method for simple alkyl halides; high energy input required. wikipedia.org |

| Lewis Acids (e.g., ZnBr₂, InBr₃) | Room Temperature | Mild reaction conditions, faster rates | Enables synthesis for heat-sensitive substrates; mechanism may shift to Sₙ1. nih.govorganic-chemistry.org |

| Tetrabutylammonium Iodide (n-Bu₄NI) | 100-130 °C | Allows use of alcohols instead of halides | Offers a "greener" pathway by avoiding alkyl halides. nih.govrsc.org |

Process Intensification and Scale-Up Methodologies

Transitioning the synthesis of this compound from laboratory benchtop to industrial production necessitates a focus on process intensification and careful consideration of scale-up challenges. The primary goals are to enhance reaction efficiency, ensure safety, and maintain economic viability.

Process intensification strategies aim to improve chemical processes to achieve higher yields and purity with smaller, more efficient, and safer equipment. For the Michaelis-Arbuzov reaction, two key technologies have been successfully applied: microwave-assisted synthesis and continuous flow chemistry. nih.gov Microwave irradiation can dramatically accelerate the reaction, reducing reaction times from hours to minutes and often improving yields. researchgate.neteurekaselect.com

Continuous flow reactors offer significant advantages over traditional batch processing for scaling up the exothermic Arbuzov reaction. researchgate.net These systems provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the risk of thermal runaways—a critical safety concern in large-scale exothermic reactions. catsci.comlew.ro Flow chemistry also enables safer handling of reagents and intermediates, reduces waste, and facilitates seamless integration of reaction and purification steps. lew.ro The solvent-free variant of the Arbuzov reaction is particularly well-suited to continuous flow processing, leading to high-purity products with very short residence times. researchgate.net

Several key factors must be addressed during the scale-up of this synthesis:

Thermal Management : The exothermic nature of the reaction requires robust cooling systems in large batch reactors to prevent overheating and potential side reactions. catsci.com

Byproduct Removal : The reaction generates ethyl bromide as a byproduct. In a large-scale setting, its efficient removal is necessary. The high temperatures of the classic thermal method facilitate its removal by distillation during the reaction. wikipedia.orgnih.gov

Reagent and Process Economics : On an industrial scale, the cost and availability of starting materials—triethyl phosphite and 2-bromo-1,1-dimethoxyethane—are paramount. catsci.com Solvent-free conditions are often preferred to minimize costs associated with solvent purchase, recovery, and disposal. unh.edu

Purification : Large-scale purification favors methods like vacuum distillation over chromatography. Designing the reaction conditions to minimize side products is crucial for simplifying the final purification stages. unh.edu

| Methodology | Key Features | Advantages for Scale-Up | Challenges |

|---|---|---|---|

| Traditional Batch Processing | Large stirred-tank reactors. | Well-established infrastructure. | Poor heat transfer, risk of thermal runaway, potential for localized overheating. catsci.com |

| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation. | Significant reduction in reaction time. researchgate.net | Scaling can be challenging due to limited penetration depth of microwaves. |

| Continuous Flow Chemistry | Reaction occurs in a continuously flowing stream through a microreactor or tube reactor. | Superior temperature control, enhanced safety, high efficiency, easy automation and scale-out. researchgate.netlew.ro | Requires specialized equipment; potential for channel clogging with solids. |

Applications of Diethyl 2,2 Dimethoxyethyl Phosphonate in Complex Organic Synthesis

Strategic Employment as a Building Block for Aldehyde and Ketone Equivalents in Retrosynthetic Analysis

In the field of retrosynthetic analysis, Diethyl (2,2-dimethoxyethyl)phosphonate is recognized as a synthetic equivalent, or "synthon," for the acetaldehyde (B116499) enolate or a related two-carbon aldehyde fragment. The core of its utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for creating carbon-carbon double bonds with high stereoselectivity. biosynth.comphytopurify.com

The phosphonate (B1237965) moiety can be deprotonated with a suitable base to form a stabilized carbanion. This nucleophilic carbanion readily attacks electrophilic carbonyl carbons of aldehydes and ketones. The resulting intermediate collapses to form an alkene, with the concomitant elimination of a water-soluble diethyl phosphate (B84403) byproduct, which simplifies purification. biosynth.comnih.gov

The key to its strategic application is the dimethyl acetal (B89532) group. This group is stable under the basic conditions of the HWE reaction but can be readily hydrolyzed under acidic conditions to unmask a reactive aldehyde functionality. Therefore, the reagent is used to install a vinyl ether moiety, which serves as a precursor to a carbonyl group after a simple hydrolysis step. This two-step sequence effectively achieves a two-carbon homologation of a carbonyl compound to an α,β-unsaturated aldehyde.

This strategy is summarized in the following table:

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Functional Group Transformation |

| 1 | Horner-Wadsworth-Emmons | 1. Base (e.g., NaH, LDA) 2. Aldehyde or Ketone (R-CHO) | 1,1-dimethoxy-2-alkene | Carbonyl to Vinyl Ether |

| 2 | Acetal Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | α,β-Unsaturated Aldehyde | Vinyl Ether to Aldehyde |

This table illustrates the general reaction pathway for the application of this compound as an aldehyde equivalent.

Total Synthesis of Natural Products and Bioactive Molecules

While the application of phosphonate reagents is widespread in the synthesis of natural products, specific, detailed examples utilizing this compound are not extensively documented in peer-reviewed literature. However, based on its chemical reactivity, its potential role in various synthetic pathways can be clearly delineated by analogy to closely related reagents like its diethoxy counterpart. ontosight.aisigmaaldrich.com

Polyketides and fatty acids are characterized by their carbon chains assembled from two-carbon acetate (B1210297) units. syr.edu The synthesis of these molecules often requires the precise construction of complex carbon skeletons with specific stereochemistry and functionality. Phosphonate-based reagents are instrumental in forming key carbon-carbon bonds within these chains.

This compound is well-suited for the iterative, two-carbon extension of a growing polyketide chain. Its carbanion can react with an aldehyde present on an advanced intermediate. Subsequent deprotection of the resulting vinyl ether would yield a new β-hydroxy ketone or an α,β-unsaturated aldehyde, both of which are common motifs in polyketide biosynthesis and are ready for further functionalization or chain extension steps.

The synthesis of terpenoids and steroids involves the construction of intricate polycyclic ring systems. chim.it The introduction of specific side chains or the modification of existing rings often relies on robust C-C bond-forming reactions. The Horner-Wadsworth-Emmons reaction employing reagents like this compound provides a reliable method for installing exocyclic double bonds or extending side chains on a steroid or terpenoid nucleus. The resulting vinyl ether can then be hydrolyzed to an aldehyde, which can be further oxidized to a carboxylic acid or used in subsequent cyclization or functionalization reactions.

Phosphonate reagents are valuable tools for the synthesis of heterocyclic systems. mdpi.comfrontiersin.org The α,β-unsaturated aldehyde functionality, generated from the reaction of this compound and a carbonyl compound followed by hydrolysis, is a versatile precursor for constructing various heterocycles. This dienophile can participate in Diels-Alder reactions to form oxygen-containing six-membered rings or undergo conjugate addition with nitrogen nucleophiles followed by cyclization to afford nitrogen-containing heterocycles like pyridines or pyrrolidines. frontiersin.org For instance, a Michael addition of an amine to the unsaturated aldehyde followed by intramolecular condensation can lead to the formation of a dihydropyridine (B1217469) ring.

Precursor in Polymer Chemistry and Advanced Materials Science

Organophosphorus compounds are frequently incorporated into polymers to enhance properties such as flame retardancy, thermal stability, and metal chelation capabilities. While specific studies detailing the polymerization of this compound are not prominent, its structure suggests potential applications. By analogy to other functionalized phosphonates, such as diethyl-p-vinylbenzyl phosphonate, it could serve as a functional monomer or a modifying agent. uoc.grkyushu-u.ac.jp

For example, if the reagent were modified to include a polymerizable group (like a vinyl or styrenyl moiety), it could be copolymerized with other monomers. The resulting polymer would feature pendant phosphonate-acetal groups. Subsequent hydrolysis of the acetal and phosphonate ester groups could yield a polymer functionalized with both aldehyde and phosphonic acid moieties, which could be useful for creating reactive membranes, ion-exchange resins, or materials for nanoparticle synthesis. uoc.grkyushu-u.ac.jp

Contributions to the Synthesis of Pharmaceutical and Agrochemical Intermediates

The phosphonate group is a key feature in many biologically active compounds, acting as a non-hydrolyzable mimic of phosphate esters. nih.govontosight.aigoogle.com Consequently, phosphonate reagents are crucial in the synthesis of intermediates for the pharmaceutical and agrochemical industries. This compound serves as a valuable C2-building block for creating these intermediates.

Its utility is particularly evident in the synthesis of acyclic nucleoside phosphonates, a class of potent antiviral agents. uoc.gr The synthesis of these compounds often involves the condensation of a heterocyclic base with an aliphatic side chain containing the phosphonate group. uoc.gr Reagents like this compound can be used to construct these side chains. For example, its reaction with an appropriate electrophile can introduce the phosphono-acetaldehyde unit, which can then be elaborated into the complex side chains required for these antiviral drugs. Similarly, in agrochemistry, phosphonate-containing compounds like the herbicide glufosinate (B12851) demonstrate the importance of this functional group. The synthetic pathways to such molecules often rely on versatile phosphonate building blocks.

The following table summarizes the potential applications of this reagent in synthesizing key intermediates:

| Industry | Target Molecule Class | Synthetic Role of the Reagent | Resulting Intermediate Moiety |

| Pharmaceutical | Acyclic Nucleoside Phosphonates | Construction of the aliphatic side-chain | Phosphono-acetaldehyde equivalent |

| Pharmaceutical | Enzyme Inhibitors | Introduction of a phosphonate group as a phosphate mimic | α,β-Unsaturated phosphonate precursor |

| Agrochemical | Herbicides / Pesticides | Building block for phosphonate-containing active ingredients | Functionalized alkyl phosphonate chain |

This table provides representative examples of how this compound can contribute to the synthesis of valuable intermediates.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Diethyl (2,2-dimethoxyethyl)phosphonate and its derivatives. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for unambiguous confirmation of the compound's structure and is crucial for monitoring the progress of reactions and determining the stereochemistry of products.

The signals in the ¹H and ¹³C spectra corresponding to atoms near the phosphorus center are split due to heteronuclear spin coupling with the ¹⁰⁰% abundant ³¹P nucleus. jeol.com This coupling provides valuable structural information. For instance, the methylene group adjacent to the phosphorus atom (P-CH₂) in this compound is expected to show a characteristic doublet in the ¹H NMR spectrum due to coupling with the phosphorus atom. Further coupling with the neighboring methine proton would result in a more complex splitting pattern, such as a doublet of doublets.

In synthetic applications, NMR is used to confirm the formation of new products. For example, in the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates, the relative stereochemistry of substituents on the pyrrolidine ring was unequivocally determined by comparing ¹H and ¹³C NMR spectral data, including key coupling constants between protons and the phosphorus atom. ub.edu A representative ¹³C NMR spectrum of a substituted (pyrrolidin-2-yl)phosphonate derivative shows the carbon atom directly attached to the phosphorus (C-2) with a large coupling constant of approximately 165.0 Hz. ub.edu

³¹P NMR is particularly useful for analyzing organophosphorus compounds, providing a distinct signal for the phosphonate (B1237965) group. jeol.com The chemical shift in the ³¹P spectrum is sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for tracking reactions that involve the phosphonate moiety.

Interactive Table 1: Typical NMR Data for Diethyl Phosphonate Derivatives (Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and specific molecular structure.)

| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

| ¹H | CH₃ (Ethoxy) | ~1.3 | Triplet, J ≈ 7 Hz |

| ¹H | OCH₂ (Ethoxy) | ~4.1 | Multiplet (Quintet), J ≈ 7 Hz |

| ¹H | OCH₃ (Methoxy) | ~3.3 | Singlet |

| ¹H | P-CH₂ | ~2.2 | Doublet of Doublets |

| ¹H | CH (Acetal) | ~4.6 | Triplet |

| ¹³C | CH₃ (Ethoxy) | ~16 | Doublet, ³J(C,P) ≈ 6 Hz |

| ¹³C | OCH₂ (Ethoxy) | ~62 | Doublet, ²J(C,P) ≈ 6 Hz |

| ¹³C | OCH₃ (Methoxy) | ~53 | Singlet |

| ¹³C | P-CH₂ | ~34 | Doublet, ¹J(C,P) ≈ 135-145 Hz |

| ¹³C | CH (Acetal) | ~102 | Doublet, ²J(C,P) ≈ 8 Hz |

| ³¹P | P=O | ~17 to ~26 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. jasco-global.com These methods are complementary and highly effective for observing the chemical changes that occur during a reaction involving this compound. jasco-global.comlibretexts.org

The IR and Raman spectra of this compound are dominated by absorptions corresponding to the P=O, P-O-C, C-O-C, and C-H bonds. The P=O stretching vibration gives rise to a very strong and characteristic absorption band in the IR spectrum, typically found in the region of 1200-1300 cm⁻¹. The P-O-C and C-O-C (acetal) stretching vibrations produce strong bands in the fingerprint region, between 1000 cm⁻¹ and 1150 cm⁻¹. mdpi.com

These techniques are particularly powerful for analyzing functional group transformations. For example, if the acetal (B89532) group of this compound were hydrolyzed to form the corresponding aldehyde, Diethyl (2-oxoethyl)phosphonate, IR spectroscopy would clearly show the disappearance of the C-O-C acetal bands and the appearance of a new, very strong C=O stretching band around 1720-1740 cm⁻¹. This allows for straightforward monitoring of the reaction's progress.

Raman spectroscopy is also highly useful for identifying organophosphorus compounds. mdpi.com For many organophosphorus pesticides, the P-O stretching vibration provides an intense band that can be used for identification. mdpi.com While IR is sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often more sensitive to the nonpolar molecular framework, providing complementary information. libretexts.org

Interactive Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| P=O | Stretch | 1220 - 1270 | Very Strong |

| P-O-C | Stretch | 950 - 1050 | Strong |

| C-O-C (Acetal) | Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for determining the molecular weight of this compound and for identifying its fragmentation patterns. nih.gov This information is critical for confirming the structure of reaction products and, with advanced techniques, for detecting transient reaction intermediates. nih.govstanford.edu

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak [M]⁺ corresponding to its molecular weight. The molecule would also undergo predictable fragmentation. Common fragmentation pathways for organophosphonates involve the cleavage of the P-C and P-O bonds. For this specific compound, characteristic fragments would likely result from the loss of ethoxy (•OCH₂CH₃), methoxy (•OCH₃), and larger neutral fragments.

For example, the mass spectrum of the related compound Diethyl (2,2-diethoxyethyl)phosphonate shows prominent peaks corresponding to fragments that have lost ethoxy groups. nih.gov A similar pattern would be expected for the dimethoxy analogue.

Modern MS techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for identifying charged intermediates in solution-phase reactions. nih.gov By directly sampling a reaction mixture, ESI-MS can detect minor species, including short-lived catalytic intermediates, providing crucial mechanistic insights that are otherwise difficult to obtain. nih.govstanford.edu

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 226.21 g/mol )

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 226 | [M]⁺ (Molecular Ion) | - |

| 195 | [M - OCH₃]⁺ | •OCH₃ |

| 181 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 151 | [M - CH(OCH₃)₂]⁺ | •CH(OCH₃)₂ |

| 137 | [P(O)(OCH₂CH₃)₂]⁺ | •CH₂CH(OCH₃)₂ |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound itself is a liquid, this technique is essential for determining the absolute configuration and solid-state structure of any solid derivatives that are synthesized from it. sigmaaldrich.com

When a reaction involving this compound yields a crystalline product, particularly one with new stereocenters, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the exact spatial orientation of all atoms. This is crucial for unambiguously assigning the stereochemistry (e.g., R/S configuration) of chiral centers.

For instance, in studies on the synthesis of substituted (pyrrolidine-2-yl)phosphonates, X-ray crystallographic analysis of a crystalline derivative was used to confirm the trans configuration of the phosphonate ester and carboxamido substituents. ub.edu Similarly, the crystal structure of another phosphorylated compound, C₂₀H₂₆Cl₃N₂O₆P, was determined to understand its molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, in the solid state. researchgate.net This level of detail is unattainable with other analytical methods and is fundamental for understanding structure-activity relationships.

Advanced Chromatographic Methods for Purity Assessment and Reaction Kinetics Studies

Advanced chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating components of a mixture. These methods are routinely used for assessing the purity of this compound and for studying the kinetics of reactions in which it participates.

Purity assessment is typically performed by GC, given the compound's volatility. A sample is injected into the instrument, and its components are separated based on their boiling points and interactions with the stationary phase of the GC column. A pure sample of this compound will show a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as starting materials or side products, and their relative peak areas can be used to quantify the purity.

For reaction kinetics studies, chromatography allows for the quantitative monitoring of reactant consumption and product formation over time. Aliquots can be taken from a reaction mixture at specific time intervals and analyzed by GC or HPLC. By plotting the concentration of this compound or a key product against time, a reaction rate profile can be generated. This data is essential for determining reaction rate constants, reaction order, and for optimizing reaction conditions such as temperature, pressure, and catalyst concentration.

Computational Chemistry and Theoretical Studies of Diethyl 2,2 Dimethoxyethyl Phosphonate

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Energy Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Diethyl (2,2-dimethoxyethyl)phosphonate, DFT calculations are instrumental in predicting the most likely pathways for its chemical reactions, such as hydrolysis, thermal decomposition, or reactions with other chemical species. These calculations can elucidate the step-by-step mechanism of a reaction, identifying intermediates and transition states.

By calculating the energy of the molecule at different points along a reaction coordinate, an energy profile can be constructed. This profile reveals the activation energies for each step, which are crucial for understanding the reaction kinetics. For instance, DFT has been used to study reaction pathways in various organophosphorus compounds, providing insights into their stability and reactivity. bohrium.comrsc.org The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is critical for obtaining accurate results that correlate well with experimental findings. bohrium.comresearchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations for a reaction involving this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| 1 | Reactants | 0.0 | N/A |

| 2 | Transition State 1 | +25.4 | -350.2 |

| 3 | Intermediate | -5.2 | N/A |

| 4 | Transition State 2 | +15.8 | -210.5 |

| 5 | Products | -12.7 | N/A |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Quantum Chemical Studies of Reaction Intermediates, Transition States, and Catalytic Mechanisms

Quantum chemical studies, which include methods like DFT and ab initio calculations, are essential for a detailed examination of the electronic structure of short-lived species such as reaction intermediates and transition states. For this compound, these studies can provide precise geometries, electronic charge distributions, and spectroscopic properties of these transient species.

Understanding the nature of transition states is fundamental to comprehending reaction mechanisms. Quantum chemical calculations can pinpoint the exact structure of a transition state and confirm its identity by the presence of a single imaginary vibrational frequency. Moreover, these methods can be used to investigate how a catalyst might interact with this compound, lowering the activation energy of a reaction. For example, studies on other phosphonates have used quantum chemistry to explore catalytic processes. vub.be

A hypothetical data table summarizing key quantum chemical parameters for a transition state in a reaction of this compound is presented below.

| Parameter | Value |

| Bond being broken (Å) | 2.15 |

| Bond being formed (Å) | 1.98 |

| NBO Charge on Phosphorus | +1.25 |

| NBO Charge on Nucleophile | -0.78 |

| Dipole Moment (Debye) | 8.5 |

Note: This table is a conceptual example and does not reflect actual calculated values for this compound.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling allows for the systematic investigation of how modifications to the structure of this compound affect its reactivity. By creating a series of structurally related in silico models and calculating their properties, it is possible to establish quantitative structure-reactivity relationships (QSRRs).

For instance, one could computationally substitute the ethyl groups with other alkyl groups or modify the dimethoxyethyl moiety and then calculate parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy often correlates with higher reactivity towards nucleophiles. bohrium.com These theoretical findings can then guide experimental work by predicting which structural modifications are most likely to lead to desired changes in reactivity. Computational studies on similar organophosphorus compounds have been used to understand how bulky alkyl groups can influence the bulk liquid structures and properties. osti.gov

The table below illustrates a hypothetical structure-reactivity study where a substituent on the phosphonate (B1237965) is varied, and a key electronic parameter is calculated.

| Substituent (R in R-PO(OEt)₂) | LUMO Energy (eV) | Calculated Reaction Rate Constant (s⁻¹) |

| -CH₃ | -1.2 | 1.5 x 10⁻⁵ |

| -CH₂CH₃ | -1.3 | 2.1 x 10⁻⁵ |

| -CH(CH₃)₂ | -1.5 | 4.5 x 10⁻⁵ |

| -C(CH₃)₃ | -1.7 | 8.9 x 10⁻⁵ |

Note: This table is illustrative and does not represent real data for derivatives of this compound.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Diethyl (2,2-dimethoxyethyl)phosphonate Transformations

The transformation of phosphonates is an area of intense research, with a significant focus on creating more efficient and selective catalytic systems. Future work concerning this compound will likely involve the application of novel metal-based and organocatalytic methods to manipulate its structure and reactivity.

Metal-based catalysts, including those based on palladium, rhodium, and copper, have shown promise in various phosphonate-related reactions, such as coupling and reduction. scispace.com Research is moving towards developing heterogeneous catalysts, where the metal catalyst is supported on materials like titanium oxide or incorporated into metal-organic frameworks (MOFs). scispace.com These systems offer advantages in terms of catalyst recovery and reuse, which is crucial for sustainable chemical production. For instance, rhodium complexes of phosphonate-containing ligands on titanium oxide have been used for the chemoselective hydrogenation of C=C bonds. scispace.com Applying such systems to derivatives of this compound could enable selective transformations of the molecule while leaving the phosphonate (B1237965) group intact.

Organocatalysis, which uses small organic molecules as catalysts, represents another major frontier. Chiral Brønsted acids and prolinol derivatives have been effective in catalyzing asymmetric reactions to produce chiral phosphonates with high enantioselectivity. mdpi.com The development of new, conformationally dynamic catalytic systems that can switch between different functional states could lead to highly regulated and specific transformations, mimicking the complexity of biological enzymes. rsc.org

| Catalyst Type | Example Reaction | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Heterogeneous Metal Catalysts (e.g., Rh on TiO₂) | Chemoselective Hydrogenation | Easy recovery, reusability, high selectivity. scispace.com | Selective reduction of functional groups in derivatives. |

| Chiral Brønsted Acids | Asymmetric Phospha-Mannich Reaction | High enantioselectivity (up to 90.6% ee), metal-free. mdpi.com | Synthesis of chiral amino-phosphonate derivatives. |

| Copper Complexes with Chiral Ligands | Asymmetric Hydrophosphorylation | High enantioselectivity (86–97% ee), low catalyst loading. mdpi.com | Creation of tetrasubstituted α-aminophosphonates. |

| Trimethylsilyl Ethers of Diarylprolinol | Asymmetric Hydrophosphination | Highly enantioselective Michael additions. mdpi.com | Asymmetric addition to activated alkenes. |

Integration into Flow Chemistry and Continuous Synthesis Platforms

The synthesis of phosphonates, which can be highly exothermic and challenging to control in traditional batch reactors, is an ideal candidate for integration into flow chemistry platforms. lew.roeuropa.eu Continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and product purity. lew.roeuropa.eu

By performing reactions in microreactors or tubes, flow chemistry provides superior heat and mass transfer, allowing for precise temperature control and the safe use of hazardous reagents or extreme reaction conditions. lew.roeuropa.eu This technology has been successfully applied to the synthesis of various phosphonates, including hydroxymethyl phosphonates, overcoming issues like strong heat release and by-product formation that are common in batch processes. lew.ro

Future research will focus on developing a continuous, multi-step synthesis of this compound and its derivatives. This could involve pumping the raw materials through a series of reactors where each step of the reaction sequence is performed under optimized conditions. Such a system would minimize manual handling, reduce waste, and allow for on-demand production. lew.ro The combination of flow chemistry with automation and artificial intelligence could revolutionize the synthesis process, enabling rapid optimization and discovery of new reaction pathways. europa.eu

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, risk of thermal runaway. | Excellent, precise temperature control. lew.roeuropa.eu |

| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Improved safety due to small reaction volumes. lew.roeuropa.eu |

| Scalability | Complex, often requires re-optimization. | Simpler, achieved by running the system for longer ("scaling out"). lew.ro |

| Product Purity | Often lower due to by-product formation. lew.ro | Higher purity due to precise control over reaction conditions. europa.eu |

| Efficiency | Lower yields and longer reaction times can occur. lew.ro | Often results in higher yields and shorter reaction times. lew.ro |

Exploration of New Reactivity Modes and Bio-inspired Synthetic Equivalents

Research into the fundamental reactivity of the phosphonate group is ongoing, with the goal of discovering novel transformations. One promising strategy involves the electrophilic activation of the P=O bond in diethyl phosphonates. nih.gov A recently developed method uses triflic anhydride (B1165640) to activate the phosphonate, allowing for the substitution of an ethoxy group with a variety of nucleophiles (including oxygen, nitrogen, sulfur, and carbon). nih.gov This approach enables the chemoselective synthesis of mixed phosphonates, phosphonamidates, and phosphonothioates under mild conditions and with excellent functional group tolerance. nih.gov Applying this methodology to this compound could provide a modular route to a wide range of biologically relevant compounds. nih.gov

Furthermore, there is growing interest in developing bio-inspired synthetic strategies. Nature utilizes phosphate (B84403) esters extensively, and understanding the enzymatic mechanisms for their transformation can inspire the design of new catalysts. Mimicking the active sites of enzymes could lead to catalysts that operate under mild, environmentally friendly conditions with high specificity for transforming phosphonates like this compound.

Expanding Applications in Asymmetric Synthesis and Chiral Induction

The creation of molecules with specific three-dimensional arrangements (stereoisomers) is critical in fields like pharmaceuticals and agrochemicals. Chiral phosphonates, in particular, exhibit a wide range of biological activities. researchgate.net A significant future direction for this compound is its use as a building block in asymmetric synthesis to produce C-chiral phosphonates. mdpi.comresearchgate.net

Catalytic asymmetric synthesis provides the most efficient route to these chiral molecules. mdpi.com Several powerful methods have been developed, including:

Phospha-Aldol and Phospha-Mannich Reactions: These reactions, often catalyzed by chiral organocatalysts or metal complexes, allow for the asymmetric addition of the phosphonate moiety to aldehydes and imines, respectively, creating chiral α-hydroxyphosphonates and α-aminophosphonates. mdpi.comresearchgate.net

Phospha-Michael Additions: The conjugate addition of phosphorus nucleophiles to activated alkenes in the presence of a chiral catalyst is a key method for creating chiral phosphonates. mdpi.com

Asymmetric Hydrogenation: The reduction of unsaturated phosphonates using chiral metal catalysts can produce saturated chiral phosphonates with high enantiomeric excess. researchgate.net

Future research will aim to apply these and other emerging asymmetric methods to derivatives of this compound. The development of enantiodivergent strategies, which allow access to either enantiomer of the product using the same catalyst enantiomer, is a particularly exciting prospect. researchgate.net This could be achieved through techniques like photocatalytic E→Z isomerization, offering precise external control over the stereochemical outcome. researchgate.net

| Asymmetric Method | Catalyst Type | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Phospha-Mannich Reaction | Chiral Brønsted Acid | α-Aminophosphonates | Up to 90.6% ee. mdpi.com |

| Hydrophosphorylation | Copper complexes with chiral bis-phosphines | Tetrasubstituted α-aminophosphonates | 86–97% ee. mdpi.com |

| Epoxidation of Alkenyl Aza-heteroarenes | Chiral Phosphoric Acid | Chiral Azaarenes | Not specified for phosphonates, but a relevant method. nih.gov |

Environmental and Sustainability Considerations in this compound Chemistry

As with all chemical manufacturing, there is a strong imperative to develop greener and more sustainable processes for the synthesis and use of phosphonates. sciencedaily.com Phosphorus is a critical and finite resource, making the efficient use and recycling of phosphorus-containing compounds an important long-term goal. sciencedaily.com

Future research in "green phosphonate chemistry" will focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Energy Efficiency: Utilizing methods like flow chemistry and catalysis to reduce the energy consumption of synthetic processes. lew.ro

Biodegradability and Environmental Fate: Studying the environmental persistence and breakdown of phosphonates is crucial. While many phosphonates are resistant to biological degradation, they can be removed in wastewater treatment plants, particularly through adsorption and chemical precipitation. nih.govresearchgate.net However, their potential to contribute to eutrophication through abiotic degradation (like photolysis) necessitates careful management of their release into the environment. nih.gov Research into developing more readily biodegradable phosphonates is a key long-term objective.

Feasible green chemistry methods for phosphonate synthesis are already being developed, but significant research is still needed to improve the recovery and recycling of these compounds. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Diethyl (2,2-dimethoxyethyl)phosphonate?

- Methodology : The compound is synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-nitrobenzenesulfonyl azide) under anhydrous conditions. A typical procedure involves reacting a precursor aldehyde with diethyl phosphite in tetrahydrofuran (THF) at 0°C, followed by diazotransfer to introduce the diazo group. The sulfonamide byproduct is removed via filtration, and the product is purified by column chromatography (silica gel, ethyl acetate/petroleum ether) .

- Key Data : Yields range from 65–85% depending on solvent choice and stoichiometry. THF is preferred for optimal solubility and reaction homogeneity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 31P NMR : The phosphorus environment is analyzed using 31P NMR, with chemical shifts typically observed between δ +15 to +25 ppm. Coupling patterns (e.g., JPH ≈ 20–25 Hz) confirm the phosphonate structure .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and torsional distortions (e.g., nitro groups deviating ~30° from aromatic planes) to validate molecular geometry .

Q. What safety protocols are essential for handling this compound?

- Risk Mitigation : Conduct hazard assessments per Prudent Practices in the Laboratory (National Academies Press, 2011). Use explosion-proof equipment, maintain inert atmospheres (N2/Ar), and employ personal protective equipment (PPE) due to the compound’s diazo group instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Optimization : THF enhances reagent solubility, but dichloromethane (DCM) may reduce side reactions in temperature-sensitive steps.

- Stoichiometric Adjustments : A 1.2:1 molar ratio of sulfonyl azide to aldehyde precursor minimizes unreacted intermediates. Excess azide increases diazo group incorporation but risks byproduct formation .

- Data Contradictions : Lower yields (<50%) in DCM vs. THF (75–85%) highlight solvent polarity’s role in stabilizing transition states.

Q. How do analytical challenges arise in characterizing reaction intermediates?

- Diazo Stability : Diazocarbonyl intermediates are light- and heat-sensitive. Use in-situ monitoring (e.g., FTIR or low-temperature NMR) to track transient species.

- Resolution of NMR Overlaps : Apply 2D NMR (HSQC, HMBC) to distinguish overlapping signals in complex mixtures, particularly for phosphonate and diazo protons .

Q. What strategies resolve discrepancies in reported NMR chemical shifts?

- Decoupling Techniques : 1H-decoupled 31P NMR simplifies spectra by eliminating splitting from adjacent protons.

- Reference Standards : Compare shifts with structurally analogous compounds (e.g., diethyl phosphonate: δ +22 ppm) to validate assignments .

Q. How do synthetic route variations impact product stability and scalability?

- Alternative Routes : Microwave-assisted synthesis reduces reaction times but may compromise diazo group integrity.

- Scalability : Batch-wise diazotransfer in THF at 0°C ensures reproducible yields (>80%) at 10–50 mmol scales. Larger scales require rigorous temperature control to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.